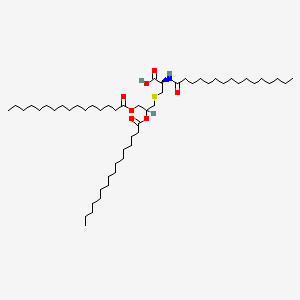

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine

Übersicht

Beschreibung

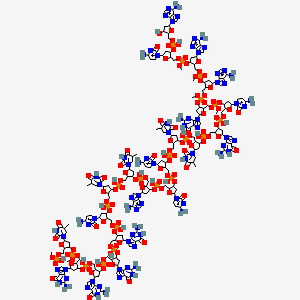

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, also known as this compound, is a useful research compound. Its molecular formula is C54H103NO7S and its molecular weight is 910.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

B-Lymphocyte Activation and Immunomodulation

Research has demonstrated that synthetic analogues of N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine act as potent B-lymphocyte mitogens, both in vitro and in vivo. These compounds, including tripalmitoyl cysteine, have shown significant mitogenic activity toward mouse spleen cell cultures, not dependent on the presence of serum, and have induced splenomegaly and polyclonal B-cell activation when injected into mice (Johnson et al., 1983). This highlights their potential as immunomodulatory agents.

Toll-like Receptor 2 Agonists and Vaccine Development

This compound, known as a Toll-like receptor 2 (TLR2) agonist when incorporated into peptide vaccines, has been used to enhance vaccine efficacy. An improved method for synthesizing lipopeptide TLR2-agonists employing click chemistry has been developed, facilitating the preparation of self-adjuvanting lipopeptides for vaccine use (Wright et al., 2013). This method represents a significant advancement in the development of novel vaccine adjuvants.

Immune Activation and Adjuvant Properties

This compound derivatives have been synthesized and shown to activate macrophages and B-cells effectively. These lipopeptides, derived from the immunologically active N-terminus of bacterial lipoprotein, have proven to be potent macrophage and B-cell activators, serving as non-toxic, non-pyrogenic immune adjuvants in combination with antigens and haptens (Metzger et al., 2009). Their application extends to enhancing the immune response, underlining their significance in vaccine formulation and immunotherapy.

Wirkmechanismus

Pam3-Cys-OH, also known as N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, Pam3Cys-OH, R3PDV16IN3, or Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic bacterial lipoprotein . This compound has been the subject of extensive research due to its potential applications in immunology and pharmacology.

Target of Action

The primary target of Pam3-Cys-OH is Toll-like receptor 2 (TLR2) . TLR2 is a type of protein that plays a crucial role in the immune system. It recognizes foreign substances and passes on signals to the cells of the immune system.

Mode of Action

Pam3-Cys-OH interacts with TLR2 to induce an antimicrobial pathway . This interaction triggers the release of various cytokines, which are substances that allow immune cells to communicate with each other. This communication results in an immune response that helps the body fight off infections .

Biochemical Pathways

The interaction of Pam3-Cys-OH with TLR2 activates several biochemical pathways. These include the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways play a crucial role in the immune response, leading to the production of cytokines and chemokines that mediate inflammation and recruit immune cells to the site of infection .

Pharmacokinetics

It is known that the compound is soluble in dmso

Result of Action

The activation of TLR2 by Pam3-Cys-OH leads to a cascade of events that result in an immune response. This includes the production of cytokines and chemokines, which mediate inflammation and recruit immune cells to the site of infection . This immune response helps the body fight off infections.

Action Environment

The action of Pam3-Cys-OH can be influenced by various environmental factors. For instance, the presence of other microbial components can modulate the immune response triggered by Pam3-Cys-OH . Additionally, the physical and chemical environment can impact the stability and efficacy of Pam3-Cys-OH.

Eigenschaften

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFZLRNAOHUQPH-GOOVXGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H103NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007550 | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87420-41-5 | |

| Record name | Tripalmitoyl-S-glycerylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-30-[5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257194.png)

![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)

![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)

![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E,10E,14E,20E,24E)-28-[carbamimidoyl(methyl)amino]-1-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-2,12,14,16,22-pentamethyl-1-oxooctacosa-2,4,6,8,10,14,20,24-octaen-13-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1257210.png)